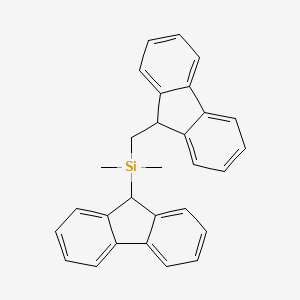
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane, also known as BFDS, is a silaethane derivative of a fluorene-based compound. It is a small molecule that has been studied extensively in the past decades due to its potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane has been studied extensively in the past decades due to its potential applications in a variety of fields. It has been used in the synthesis of new materials and in the development of new drugs. It has also been used in the synthesis of polymers for biomedical applications and as a catalyst for organic reactions.
Mecanismo De Acción
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane has a unique mechanism of action that involves the formation of a covalent bond between the silaethane and fluoren-9-yl groups. This bond is responsible for the formation of a stable and rigid structure that is capable of binding to various biomolecules. This binding is responsible for the observed effects of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane on the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and increase the production of nitric oxide. It has also been shown to have anti-bacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane in laboratory experiments has several advantages. It is easy to synthesize, has a high yield, and is stable in a variety of solvents. However, it is important to note that 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane are vast and there are many possible future directions for research. These include the development of new drugs, the development of new materials, and the use of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane as a catalyst for organic reactions. Additionally, further research could be done to better understand the biochemical and physiological effects of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane, as well as to explore the potential for its use in medical treatments.
Métodos De Síntesis
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane is synthesized from a reaction of 1,1-dimethyl-1-silaethane and fluoren-9-yl bromide. The reaction is carried out in a polar solvent, such as acetonitrile, at room temperature for 1-2 hours. This method produces a high yield of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane with purity of over 99%.
Propiedades
IUPAC Name |
9H-fluoren-9-yl-(9H-fluoren-9-ylmethyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26Si/c1-30(2,29-26-17-9-7-13-22(26)23-14-8-10-18-27(23)29)19-28-24-15-5-3-11-20(24)21-12-4-6-16-25(21)28/h3-18,28-29H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNQHLIPBJXJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


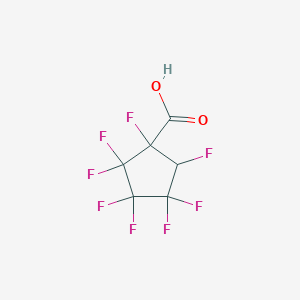

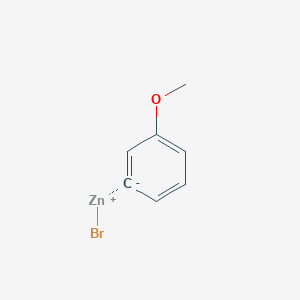




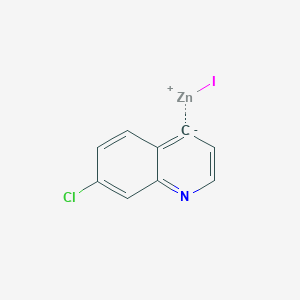
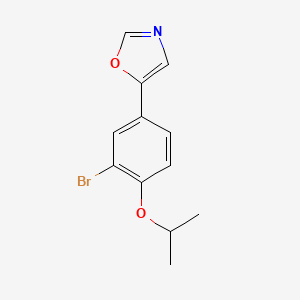
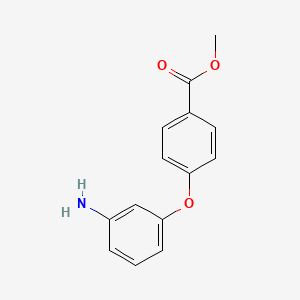
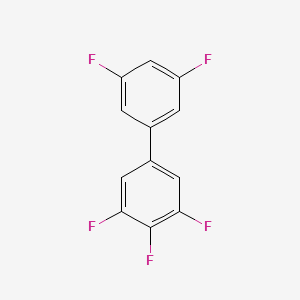

![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)